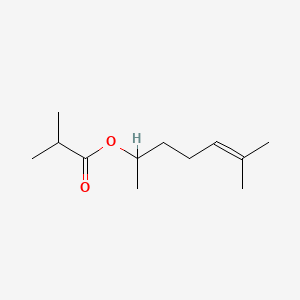

1,5-Dimethylhex-4-enyl isobutyrate

Description

Contextualization within Ester Chemistry

From a chemical standpoint, 1,5-Dimethylhex-4-enyl isobutyrate is classified as an ester. Esters are a class of organic compounds formed from the reaction between an acid and an alcohol. In this specific case, this compound is the product of the esterification reaction between linalool (B1675412), a naturally occurring terpene alcohol, and isobutyric acid, a short-chain carboxylic acid. imbibeinc.com

The synthesis of this ester can be achieved through various chemical methods. A common laboratory and industrial approach involves the direct esterification of linalool with isobutyric acid or its more reactive derivatives, such as isobutyric anhydride, often in the presence of an acid catalyst to accelerate the reaction. frontiersin.org The reaction is reversible, and the position of the equilibrium can be shifted towards the product side by removing the water formed during the reaction.

The chemical reactivity of this compound is characteristic of esters. It can undergo hydrolysis, the reverse of esterification, to yield its parent alcohol (linalool) and carboxylic acid (isobutyric acid). This reaction can be catalyzed by either acids or bases. In an aqueous environment, especially at elevated temperatures, this breakdown can occur, which is a consideration in the formulation of products where shelf-life and stability are important. youtube.com

Classification as a Terpenoid Derivative

Structurally, this compound is a derivative of a monoterpenoid. nih.gov Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. Monoterpenoids, specifically, consist of two isoprene units and have the molecular formula C₁₀H₁₆. The alcohol precursor to our subject compound, linalool, is a classic example of an acyclic monoterpenoid alcohol.

The biosynthesis of terpenoids in plants and other organisms follows two primary pathways: the mevalonic acid (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. These pathways generate the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The head-to-tail condensation of these units leads to the formation of geranyl pyrophosphate (GPP), the precursor to most monoterpenes. Linalool synthase, an enzyme, then catalyzes the conversion of GPP to linalool.

The final step in the biosynthesis of this compound involves the action of a class of enzymes known as alcohol acyltransferases (AATs). nih.gov These enzymes facilitate the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) molecule, in this case, isobutyryl-CoA, to the hydroxyl group of an alcohol, such as linalool. nih.gov The specificity of these AATs for both the alcohol and the acyl-CoA substrate is a key determinant in the diverse array of esters produced by plants. nih.gov Research has shown that the substrate promiscuity of AATs can be harnessed for the microbial biosynthesis of a wide range of esters. nih.gov

Historical Perspective of Analogous Compound Discovery and Research

The history of this compound is intrinsically linked to the broader history of flavor and fragrance chemistry, particularly the study of esters and terpenes. The pleasant, fruity, and floral scents of many natural products have been appreciated for millennia, but it was not until the 19th century that chemists began to systematically isolate and identify the responsible chemical compounds. popsci.com

The early exploration of essential oils led to the discovery of numerous terpenes and their derivatives. The work of chemists like Otto Wallach in the late 19th and early 20th centuries was pivotal in establishing the "isoprene rule," which provided a structural framework for understanding the vast array of terpene structures.

The development of synthetic organic chemistry in the latter half of the 19th century paved the way for the creation of "artificial" fruit and floral essences. popsci.com Early research often focused on simple esters, which were found to mimic the aromas of various fruits. For instance, isoamyl acetate (B1210297) was identified as a key component of banana flavor, and its synthesis marked an early success in the recreation of natural aromas. imbibeinc.comagdaily.com

Structure

3D Structure

Properties

CAS No. |

85030-17-7 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

6-methylhept-5-en-2-yl 2-methylpropanoate |

InChI |

InChI=1S/C12H22O2/c1-9(2)7-6-8-11(5)14-12(13)10(3)4/h7,10-11H,6,8H2,1-5H3 |

InChI Key |

CWJWFQLLHBGAOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OC(C)CCC=C(C)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of 1,5 Dimethylhex 4 Enyl Isobutyrate

Total Synthesis Approaches

The total synthesis of 1,5-Dimethylhex-4-enyl isobutyrate is intrinsically linked to the synthesis of its parent alcohol, lavandulol (B192245). Once lavandulol is obtained, a straightforward esterification with isobutyric acid or a derivative thereof yields the final product.

One of the foundational synthetic methods involves the alkylation of senecioate esters. For instance, reacting tert-butyl senecioate with isopentenyl bromide in the presence of a potassium amide catalyst in liquid ammonia (B1221849) selectively produces tert-butyl lavandulylate. tandfonline.com This intermediate can then be reduced to d,l-lavandulol using a reducing agent like lithium aluminum hydride. tandfonline.comgoogle.com The choice of catalyst concentration is crucial; a lower concentration favors the formation of the lavandulyl skeleton, while an excess promotes isomerization to isolavandulic acid derivatives. tandfonline.comtandfonline.com

More recently, biotechnological approaches have provided a sustainable route to lavandulol and its esters. A de novo microbial biosynthesis pathway has been successfully engineered in Escherichia coli. biorxiv.orgbiorxiv.org This was achieved by constructing a modular three-plasmid system. By screening various pyrophosphatases, RdgB was identified as an efficient enzyme for converting the precursor lavandulyl diphosphate (B83284) into lavandulol, achieving a titer of 24.9 mg/L. biorxiv.orgbiorxiv.org Building on this, the co-expression of a lavender-derived alcohol acyltransferase (LiAAT4) enabled the direct biosynthesis of lavandulyl acetate (B1210297), a closely related ester, reaching 42.4 mg/L. biorxiv.orgbiorxiv.org This biosynthetic platform provides a renewable alternative to traditional chemical synthesis and a direct pathway to lavandulyl esters.

The final step, the conversion of lavandulol to this compound, is a standard esterification reaction. This can be accomplished by reacting lavandulol with an acylating agent such as isobutyryl chloride in the presence of a base, or directly with isobutyric acid under acid catalysis.

Stereoselective and Enantioselective Synthesis Strategies

The biological activity and olfactory properties of many chiral molecules, including lavandulol derivatives, are often dependent on their specific stereochemistry. wikipedia.org Consequently, significant research has focused on developing stereoselective and enantioselective syntheses of lavandulol enantiomers, which serve as chiral precursors to this compound.

One effective strategy involves the asymmetric protonation of photodienols derived from prochiral α,β-unsaturated esters. This method has been successfully applied to the total synthesis of (R)-(-)-lavandulol. acs.org Another powerful approach utilizes organocatalysis. An efficient total synthesis of both (–)-(R)- and (+)-(S)-lavandulol has been achieved using a proline-catalyzed asymmetric α-aminooxylation followed by a acs.orgacs.org Claisen rearrangement as key steps. acs.org

Enzymatic resolutions offer another highly selective method. Racemic lavandulol can be resolved through enzymatic transesterification using lipases, yielding both (R)- and (S)-lavandulol with high enantiomeric purity. acs.org Similarly, the enzymatic esterification of racemic lavandulol can produce optically enriched (R)-lavandulyl acetate, demonstrating a kinetic resolution where the (S)-enantiomer is preferentially esterified. thegoodscentscompany.com

Furthermore, synthetic strategies can leverage the chiral pool. For example, an efficient synthesis of both enantiomers of lavandulol has been developed starting from a chiral allyl alcohol intermediate, with an orthoester Johnson-Claisen rearrangement being the key stereochemistry-defining step. acs.org

| Strategy | Key Reaction/Method | Product(s) | Reference(s) |

| Asymmetric Protonation | Protonation of photodienols | (R)-(-)-Lavandulol | acs.org |

| Organocatalysis | Proline-catalyzed α-aminooxylation / Claisen rearrangement | (–)-(R)- and (+)-(S)-Lavandulol | acs.org |

| Enzymatic Resolution | Transesterification of racemic lavandulol with lipases | (R)- and (S)-Lavandulol | acs.org |

| Chiral Pool Synthesis | Orthoester Johnson-Claisen rearrangement | (R)- and (S)-Lavandulol | acs.org |

Preparation of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of the 1,5-dimethylhex-4-enyl skeleton is crucial for structure-activity relationship studies and for accessing novel compounds with potentially useful properties.

Synthesis of Alcohol and Aldehyde Derivatives

The synthesis of lavandulol is central to this category, as it is the primary alcohol derivative. thegoodscentscompany.com Various methods, as described previously, have been established for its preparation. tandfonline.combiorxiv.orgacs.org The corresponding aldehyde, lavandulal, can be produced through the controlled oxidation of lavandulol. Alternatively, it can be synthesized from lavandulic acid. google.com A process patent describes the reduction of lavandulic acid, obtained from the rearrangement of 2-methyl-buten-2-yl-β,β-dimethyl acrylate, to yield either lavandulol or lavandulal depending on the choice of reducing agent and reaction conditions. google.com

Synthesis of Phenolic Derivatives

Phenolic derivatives possessing the 1,5-dimethylhex-4-enyl moiety are of interest as they combine the structural features of a terpenoid with a phenol. A notable example is the first enantiospecific synthesis of (–)-4-(1,5-dimethylhex-4-enyl)-2-methylphenol. researchgate.net This synthesis starts from (+)-citronellal, a readily available chiral building block. The short and efficient route highlights the utility of natural products in constructing complex molecules. researchgate.net This compound was identified as a principal antimicrobial component in an extract from Iostephane heterophylla and has been synthesized to confirm its structure. researchgate.net

Formation of Spirocyclic Systems

The flexible carbon chain of 1,5-dimethylhex-4-enyl derivatives can be utilized to construct more rigid and complex molecular architectures, such as spirocycles. nih.gov Spiro compounds are present in numerous natural products and often exhibit significant biological activity. nih.govnih.gov The synthesis of spirocycles generally involves intramolecular reactions that form a new ring at a quaternary carbon center. rsc.org

A relevant example is the use of a citronellol (B86348) derivative in an iridium-catalyzed asymmetric deoxygenative [3+2] cycloaddition with a vinylcyclopropane. This reaction successfully produced a spirocyclic tetrahydrofuran (B95107) derivative in high yield and enantioselectivity, demonstrating a modern approach to forming spiro systems from terpene-derived starting materials.

Advanced Spectroscopic and Analytical Characterization of 1,5 Dimethylhex 4 Enyl Isobutyrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural determination of organic molecules. For a compound like 1,5-Dimethylhex-4-enyl isobutyrate, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments would be required for a complete assignment of its proton and carbon signals.

While a specific, publicly available, fully assigned NMR spectrum for this compound is not readily found in the literature, the expected chemical shifts and coupling constants can be inferred from the analysis of structurally similar compounds and from established NMR principles. The ¹H NMR spectrum would feature characteristic signals for the vinyl protons, the protons of the isobutyrate moiety, and the various methyl and methylene (B1212753) groups. The chemical shift of the proton on the chiral carbon would be of particular interest.

Two-dimensional NMR techniques are crucial for assembling the molecular structure. A ¹H-¹H COSY (Correlation Spectroscopy) experiment would reveal the coupling relationships between adjacent protons, allowing for the tracing of the carbon backbone. The HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate each proton signal with its directly attached carbon, providing a clear picture of the C-H connectivity. For more complex structural details, long-range C-H correlations can be established using an HMBC (Heteronuclear Multiple Bond Correlation) experiment. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound This table is a hypothetical representation based on known chemical shift values for similar functional groups and structural motifs.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Vinylic proton | 5.0 - 5.5 | Triplet |

| Proton on chiral carbon | 4.8 - 5.2 | Multiplet |

| Isobutyrate methine | 2.3 - 2.7 | Heptet |

| Methylene protons adjacent to double bond | 1.9 - 2.2 | Multiplet |

| Methylene protons in the chain | 1.4 - 1.8 | Multiplet |

| Methyl protons on the double bond | 1.6 - 1.8 | Singlet |

| Methyl protons of the isobutyrate group | 1.1 - 1.3 | Doublet |

| Methyl protons on the chiral carbon | 1.0 - 1.2 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table is a hypothetical representation based on known chemical shift values for similar functional groups and structural motifs.

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl carbon | 175 - 180 |

| Vinylic carbons | 120 - 140 |

| Chiral carbon | 70 - 80 |

| Isobutyrate methine carbon | 33 - 38 |

| Methylene carbons | 20 - 40 |

| Methyl carbons | 15 - 25 |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification and Profiling

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the identification and quantification of volatile compounds like this compound in complex mixtures. The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule, which serves as a chemical fingerprint.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 224.34 g/mol . nih.gov However, for many terpene esters, the molecular ion can be weak or absent. The fragmentation pattern is often more informative, resulting from the cleavage of the ester bond and rearrangements within the terpene backbone.

For instance, the mass spectrum of a related compound, lavandulyl acetate (B1210297), shows characteristic fragment ions. A prominent peak at m/z 43 is indicative of the acetyl cation ([CH₃CO]⁺). The loss of the acetate group (60 Da) from the molecular ion would result in a fragment at m/z 136, corresponding to the lavandulyl cation. Further fragmentation of this terpene cation would produce a series of smaller ions.

For this compound, a similar fragmentation pattern would be anticipated. The isobutyryl cation ([ (CH₃)₂CHCO ]⁺) would produce a peak at m/z 71. The loss of the isobutyrate group (88 Da) would lead to a fragment at m/z 136, the same terpene cation as in the case of lavandulyl acetate.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI) This table is a hypothetical representation based on the fragmentation of similar terpene esters.

| m/z | Predicted Fragment Ion | Significance |

| 224 | [C₁₄H₂₄O₂]⁺ | Molecular Ion |

| 136 | [C₁₀H₁₆]⁺ | Loss of isobutyric acid |

| 71 | [C₄H₇O]⁺ | Isobutyryl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Chiral Chromatography for Enantiomeric and Diastereomeric Resolution

The presence of a chiral center in this compound means that it can exist as two enantiomers, (R)- and (S)-. These enantiomers may exhibit different biological activities and sensory properties. Chiral chromatography is the primary method for their separation and analysis.

The separation of enantiomers can be achieved directly using a chiral stationary phase (CSP) in either gas chromatography (chiral GC) or high-performance liquid chromatography (chiral HPLC). Alternatively, an indirect method can be used, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column. researchgate.net

For example, the separation of diastereomeric esters of other chiral alcohols has been successfully demonstrated using HPLC on silica (B1680970) gel. nih.govnih.gov The choice of the chiral derivatizing agent is critical for achieving good separation. researchgate.net In the case of this compound, the alcohol precursor (1,5-dimethylhex-4-en-1-ol) could be esterified with a chiral acid to form diastereomeric esters that are then separated.

The separation of the (R)- and (S)-enantiomers of a related compound, 1,5-dimethyl-1-vinylhex-4-enyl isobutyrate, has been reported using reverse-phase HPLC. sielc.com This demonstrates the feasibility of separating the enantiomers of such terpene esters. The resolution factor (Rs) is a key parameter in evaluating the quality of the separation. nih.gov

Table 4: General Approaches for Chiral Separation of this compound

| Technique | Principle | Stationary Phase | Example Application |

| Chiral GC | Direct separation of enantiomers | Chiral Stationary Phase (e.g., cyclodextrin-based) | Analysis of enantiomeric composition in essential oils |

| Chiral HPLC | Direct separation of enantiomers | Chiral Stationary Phase (e.g., polysaccharide-based) | Preparative separation of enantiomers for biological testing |

| Indirect HPLC | Separation of diastereomers | Achiral Stationary Phase (e.g., silica gel, C18) | Derivatization with a chiral acid followed by separation |

Integration of Electrophysiological Techniques in Chemoanalytical Studies

In the context of chemical ecology, it is often not enough to simply identify the chemical components of a sample. It is also crucial to determine which of these compounds are biologically active. The integration of electrophysiological techniques, such as electroantennography (EAG) and single-cell recording (SCR), with gas chromatography (GC-EAD) provides a powerful tool for this purpose. nih.govresearchgate.net

In a GC-EAD system, the effluent from the GC column is split into two streams. One stream goes to the conventional GC detector (e.g., a flame ionization detector or a mass spectrometer), while the other is passed over an insect antenna. If a compound eluting from the column elicits an olfactory response in the insect, a change in the electrical potential of the antenna is recorded. nih.gov

This technique allows for the rapid identification of odor-active compounds in complex mixtures, even those present at very low concentrations. While there are no specific published GC-EAD studies on this compound, the method has been widely used to identify key semiochemicals, including terpenoids and their esters, in various insect-plant and insect-insect interactions. nih.govresearchgate.net The response of an insect antenna to this compound would provide valuable information about its potential role as a pheromone or an allomone.

Table 5: Hypothetical GC-EAD Analysis of a Sample Containing this compound

| Retention Time (min) | Compound Identity (from GC-MS) | FID Response | EAD Response | Interpretation |

| 10.2 | Linalool (B1675412) | +++ | ++ | Olfactorily active |

| 12.5 | This compound | ++ | +++ | Strongly olfactorily active |

| 14.8 | Caryophyllene | +++ | + | Weakly olfactorily active |

Chemical Reactivity and Degradation Mechanisms of 1,5 Dimethylhex 4 Enyl Isobutyrate

Reaction Pathways of Unsaturated Carbon-Carbon Bonds

The unsaturated carbon-carbon double bond in 1,5-dimethylhex-4-enyl isobutyrate is susceptible to various addition reactions. The reactivity of this bond is a focal point for understanding the compound's transformation in different chemical environments.

One of the most significant atmospheric degradation pathways for unsaturated compounds is their reaction with hydroxyl (OH) radicals. thegoodscentscompany.commdpi.comnih.gov The rate constants for the gas-phase reactions of OH radicals with alkenes generally increase with the number of alkyl substituents around the double bond. nih.gov This suggests that the trisubstituted double bond in this compound would be reactive towards OH radicals. The reaction proceeds via the electrophilic addition of the OH radical to the double bond, forming a radical adduct. This adduct can then react further, typically with molecular oxygen in the atmosphere, leading to the formation of various oxygenated products such as aldehydes, ketones, and organic nitrates.

Ozone (O₃) is another critical atmospheric oxidant that reacts with alkenes. nih.gov The ozonolysis of the carbon-carbon double bond in this compound would proceed through the Criegee mechanism. This involves the initial addition of ozone to the double bond to form a primary ozonide (molozonide), which is unstable and rapidly rearranges to form a carbonyl oxide (Criegee intermediate) and a carbonyl compound. The Criegee intermediate is highly reactive and can undergo various reactions, including unimolecular decay or bimolecular reactions with other atmospheric species like water vapor, leading to the formation of a range of secondary pollutants. Studies on the ozonolysis of unsaturated triglycerides have shown the formation of secondary ozonides, acids, and aldehydes. nih.gov

The following table provides estimated atmospheric reaction rate constants and lifetimes for compounds structurally similar to this compound, illustrating the likely reactivity of its unsaturated bond.

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

| OH Radical | ||

| 2-Methyl-1-pentene | 5.67 x 10⁻¹¹ nih.gov | ~4.7 hours |

| 2-Methyl-1-hexene | 6.50 x 10⁻¹¹ nih.gov | ~4.1 hours |

| cis-3-Hexenyl acetate (B1210297) | 7.84 x 10⁻¹¹ | ~3.3 hours |

| Ozone | ||

| n-Butyl methacrylate | (1.11 ± 0.12) x 10⁻¹⁷ conicet.gov.ar | ~1 day |

| Ethyl crotonate | (1.7 ± 0.3) x 10⁻¹⁸ conicet.gov.ar | ~6.7 days |

| Vinyl propionate | (1.2 ± 0.2) x 10⁻¹⁷ conicet.gov.ar | ~23 hours |

Atmospheric lifetimes are calculated assuming average atmospheric concentrations of OH radicals (1 x 10⁶ molecules cm⁻³) and ozone (7 x 10¹¹ molecules cm⁻³).

Ester Hydrolysis and Transesterification Reactions

The ester functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding alcohol (linalool) and carboxylic acid (isobutyric acid). This reaction can be catalyzed by both acids and bases.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

In basic conditions (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to form the carboxylate salt and the alcohol. This process is generally irreversible as the final deprotonation of the carboxylic acid by the alkoxide is energetically favorable.

The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric hindrance around the ester group. The tertiary nature of the alcohol portion (linalool) in this compound may sterically hinder the approach of the nucleophile, potentially slowing the rate of hydrolysis compared to esters of primary or secondary alcohols.

Transesterification is another reaction pathway for the ester group, where the alcohol portion of the ester is exchanged with another alcohol. This reaction can also be catalyzed by acids or bases. For this compound, this would involve the reaction with an alcohol to produce a new ester and linalool (B1675412).

Environmental Transformation Pathways

The environmental fate of this compound is determined by a combination of biotic and abiotic degradation processes. As a fragrance ingredient, its release into the environment can occur through various channels, leading to its presence in air, water, and soil.

In the atmosphere, the primary degradation pathways are expected to be reactions with OH radicals and ozone, as detailed in section 5.1. These reactions lead to the formation of more polar and often more biodegradable compounds.

In aquatic environments, hydrolysis of the ester bond is a likely transformation pathway, particularly under acidic or alkaline conditions. Biodegradation is also expected to be a significant removal mechanism. Microorganisms can utilize the compound as a carbon source, breaking it down into smaller molecules. The biodegradability of fragrance esters is an important factor in their environmental risk assessment. Some fragrance ingredients are known to be readily biodegradable.

The following table summarizes the key environmental degradation pathways for this compound.

| Environmental Compartment | Primary Degradation Pathway | Key Reactants/Conditions | Potential Products |

| Atmosphere | Gas-phase oxidation | OH radicals, Ozone (O₃) | Aldehydes, Ketones, Carboxylic acids, Secondary organic aerosols |

| Water | Hydrolysis | Acidic or alkaline pH | Linalool, Isobutyric acid |

| Biodegradation | Microorganisms | Carbon dioxide, Water, Biomass | |

| Soil | Biodegradation | Soil microorganisms | Carbon dioxide, Water, Biomass |

It is important to note that the products of these degradation reactions can themselves undergo further transformation in the environment. For example, the alcohol (linalool) and carboxylic acid (isobutyric acid) formed from hydrolysis are both known to be biodegradable.

Structure Activity Relationship Sar Studies of 1,5 Dimethylhex 4 Enyl Isobutyrate and Its Analogues Excluding Human Biological Activity

Correlating Structural Modulations with Olfactory Receptor Interactions (Non-Human)

The interaction of 1,5-dimethylhex-4-enyl isobutyrate and its analogues with olfactory receptors (ORs) in insects is a key determinant of their role as semiochemicals, influencing behaviors such as pollination and oviposition. biorxiv.orgplos.org The structural features of these molecules, including the nature of the ester group and modifications to the terpene backbone, significantly impact their binding affinity and activation of insect ORs.

Studies on analogues like linalool (B1675412) and linalyl acetate (B1210297) reveal that even minor structural changes can lead to substantial differences in olfactory perception by insects. For instance, the length and branching of the acyl group in linalyl esters can modulate the strength of the olfactory response. While specific data for this compound is limited, research on related compounds demonstrates that the isobutyrate moiety, with its branched-chain structure, likely confers a distinct olfactory profile compared to straight-chain esters like acetate or propionate.

The following table summarizes the olfactory responses of an insect olfactory receptor to linalool and a related ester, illustrating the impact of the functional group on receptor activation.

Table 1: Olfactory Receptor Responses to Linalool and its Acetate Analogue

| Compound | Relative Olfactory Receptor Response |

|---|---|

| Linalool | ~10-fold higher than linalyl acetate |

| Linalyl Acetate | ~10-fold lower than linalool |

Data derived from studies on Anopheles gambiae odorant receptor 29 (AgamOr29). plos.org

These findings underscore the principle that the structural components of this compound—the terpene alcohol core and the isobutyrate ester—are critical determinants of its interaction with insect olfactory receptors. The size, shape, and electronic properties of the entire molecule collectively contribute to its specific "odor" signature in the context of non-human olfactory systems.

Stereochemical Influence on Biological Efficacy (Non-Human)

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, which possesses a stereocenter at the C-3 position (following the numbering of its parent alcohol, linalool). The spatial arrangement of substituents around this chiral center can dramatically alter the molecule's fit within the binding pocket of an olfactory receptor, leading to different levels of efficacy or even different perceived odors by non-human organisms.

Research on the enantiomers of the parent alcohol, linalool, provides a clear illustration of this principle in insect olfaction. In the cabbage moth, Mamestra brassicae, olfactory receptor neurons exhibit a strong response to (R)-(-)-linalool, while the response to the (S)-(+)-enantiomer is significantly weaker. nih.gov The dose-response curves for the two enantiomers are parallel, with the curve for (R)-(-)-linalool shifted approximately one log unit to the left of the (S)-(+)-linalool curve, indicating a higher sensitivity to the (R)-enantiomer. nih.gov Similarly, in the sphinx moth, Manduca sexta, (S)-(+)-linalool has been shown to increase oviposition, highlighting the enantiomer-specific behavioral effects. plos.org

In mosquitoes, the differential response to linalool enantiomers is also evident. The odorant receptors Or29 and Or53 in Anopheles species show opposing enantioselectivity. (S)-(+)-linalool activates Or29 orthologs with greater potency than (R)-(–)-linalool, whereas the reverse is true for Or53 orthologs. biorxiv.org This differential tuning allows the insect to discriminate between the enantiomers, which can be present in varying ratios in different plant volatiles. biorxiv.org

The following table presents the differential responses of insect olfactory receptors to the enantiomers of linalool.

Table 2: Stereochemical Influence on Insect Olfactory Receptor Response

| Insect Species | Olfactory Receptor | More Potent Enantiomer |

|---|---|---|

| Mamestra brassicae | Linalool-sensitive ORN | (R)-(-)-linalool |

| Anopheles gambiae | Or29 | (S)-(+)-linalool |

| Anopheles gambiae | Or53 | (R)-(–)-linalool |

Data compiled from studies on insect olfactory neurophysiology. biorxiv.orgnih.gov

These examples strongly suggest that the biological efficacy of this compound in non-human systems is likely dependent on its stereoconfiguration. The specific enantiomer of the compound would be expected to exhibit a unique level of activity at insect olfactory receptors, influencing its role as an attractant, repellent, or other semiochemical.

SAR in Natural Product Chemistry

This compound belongs to the broad class of monoterpenoids, which are a diverse group of natural products with a wide range of biological activities. Within this class, the iridoids are a significant subgroup of monoterpenoids that share a cyclopentanopyran skeleton and are known for their roles as defensive compounds in plants and as semiochemicals for insects. nih.govnih.gov The structure-activity relationships of these compounds have been extensively studied, providing a framework for understanding the potential biological roles of related acyclic monoterpenoids like this compound.

The biological activity of iridoids and related monoterpenoids is often dictated by the presence and orientation of functional groups on the core carbon skeleton. For example, the presence of an α,β-unsaturated aldehyde moiety is a common feature in many biologically active iridoids and is crucial for their defensive properties. In the context of this compound, the key structural features are the tertiary alcohol esterified with isobutyric acid and the presence of a double bond at the C4-C5 position.

Analogous to how variations in the iridoid skeleton lead to a diversity of biological functions, modifications to the structure of this compound would be expected to alter its activity. For instance, the position of the double bond, the nature of the ester group, and the presence of additional hydroxyl or carbonyl groups would all influence its volatility, solubility, and interaction with biological targets.

The following table highlights some naturally occurring monoterpenoid esters and their plant sources, illustrating the structural diversity within this class of compounds.

Table 3: Examples of Naturally Occurring Monoterpenoid Esters

| Compound | Parent Alcohol | Ester Group | Natural Source (Example) |

|---|---|---|---|

| Linalyl acetate | Linalool | Acetate | Lavender (Lavandula angustifolia) |

| Geranyl acetate | Geraniol | Acetate | Palmarosa (Cymbopogon martinii) |

| Citronellyl isobutyrate | Citronellol (B86348) | Isobutyrate | Citronella species |

| Neryl acetate | Nerol | Acetate | Helichrysum (Helichrysum italicum) |

Information compiled from various sources on natural product chemistry.

The study of SAR in natural products like iridoids and other monoterpenoids provides a valuable context for predicting the biological role of this compound. Its specific combination of a linalool-type core and an isobutyrate ester likely positions it to have a unique set of interactions within ecological systems, potentially as a specific floral attractant or a defensive compound.

Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for predicting the biological activity of compounds based on their chemical structure. nih.govnih.gov These methods are particularly useful for understanding the SAR of large groups of related compounds, such as monoterpenoids, and for designing new molecules with desired properties, such as enhanced insect repellency or attractancy.

For monoterpenoids, QSAR models have been developed to predict their insecticidal activity. nih.goviastate.edu These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. By correlating these descriptors with the observed biological activity of a training set of compounds, a mathematical model can be built to predict the activity of new or untested compounds.

A study on the insecticidal activity of monoterpenoids against the housefly developed two QSAR models for aromatic and alicyclic monoterpenoids. iastate.edu The models revealed that electronic characteristics, represented by descriptors like the electrotopological state (E-state) and Mulliken populations, play a crucial role in toxicity. iastate.edu For alicyclic monoterpenoids, a steric descriptor (GETAWAY) was also found to be important, highlighting the significance of molecular size and shape. iastate.edu

The following table lists some of the key molecular descriptors that are often used in QSAR models for monoterpenoids and their relevance to biological activity.

Table 4: Key Molecular Descriptors in Monoterpenoid QSAR Models

| Descriptor Type | Example Descriptor | Relevance to Biological Activity |

|---|---|---|

| Electronic | Mulliken Population, E-state | Electron density and accessibility for interactions |

| Steric/Topological | GETAWAY | Molecular size, shape, and accessibility |

| Hydrophobicity | logP | Partitioning into biological membranes |

| Thermodynamic | Total Energy | Molecular stability |

Information based on general principles of QSAR modeling and studies on monoterpenoids. nih.govnih.goviastate.edu

Computational docking studies can also provide insights into the binding of this compound and its analogues to insect olfactory receptors or odorant-binding proteins. researchgate.netnih.gov These simulations can predict the preferred binding pose of the molecule within the receptor's active site and estimate the binding affinity, further elucidating the molecular basis of its olfactory activity. By combining QSAR and docking studies, a more complete picture of the SAR of this compound can be developed, guiding future research into its ecological roles and potential applications.

Chemical Ecology and Environmental Interactions of 1,5 Dimethylhex 4 Enyl Isobutyrate

Role in Plant-Insect Interactions

While direct research on the specific role of 1,5-Dimethylhex-4-enyl isobutyrate in plant-insect interactions is limited, the broader class of terpenoid esters to which it belongs is known to play a significant role in mediating these relationships. Terpenoids are a diverse group of volatile organic compounds (VOCs) that can act as attractants for pollinators or as defense compounds (allomones) against herbivores. Esters, in combination with other volatile molecules, contribute to the complexity of floral scents and can be crucial for specialist insect pollinators to locate their host plants.

Given that this compound is a known fragrance ingredient with a floral, rosy, and fruity scent profile, it is plausible that it could be a component of a plant's volatile bouquet aimed at attracting pollinators. However, without specific studies on its natural occurrence in floral scents and the behavioral responses of insects to this compound, its precise role remains speculative.

Contribution to Volatile Organic Compound (VOC) Profiles in Ecosystems

Volatile organic compounds are key mediators of atmospheric and ecological processes. While comprehensive data on the contribution of this compound to the VOC profiles of various ecosystems are not widely available, its presence has been identified in the volatile emissions of at least one plant species.

Research on the volatile components of a hybrid citrus plant, Citrus unshiu x sinensis, identified this compound as one of the emitted compounds. This finding suggests that the compound can be a natural contributor to the atmospheric VOC profile in ecosystems where this and potentially other related plant species are present. The table below details the identification of this compound in a specific plant's volatile profile.

| Plant Species | Compound Detected | Analytical Method |

| Citrus unshiu x sinensis | This compound | Gas Chromatography-Mass Spectrometry (GC-MS) |

The presence of this ester in the headspace of a plant indicates its potential to participate in atmospheric chemistry and to serve as a chemical cue in the environment.

Biodegradation and Biotransformation in Environmental Matrices

The environmental fate of synthetic compounds like this compound is a critical aspect of their ecological impact. Currently, there is a lack of specific studies detailing the biodegradation and biotransformation pathways of this particular ester in environmental matrices such as soil and water.

However, general principles of microbial degradation of similar compounds, such as other terpene esters, can provide some insight. It is anticipated that soil and water microorganisms would likely hydrolyze the ester bond, breaking the molecule into 1,5-dimethylhex-4-en-1-ol (a rhodinol (B90239) isomer) and isobutyric acid. Both of these breakdown products are expected to be further metabolized by microorganisms. The terpene alcohol would likely undergo oxidation and further degradation, while isobutyric acid is a short-chain fatty acid that can be readily utilized by many bacteria and fungi as a carbon source. The specific rates and pathways would depend on the microbial communities present and the environmental conditions.

Ecological Significance of Chemical Substantivity

The substantivity of a chemical refers to its ability to remain on a surface, which has ecological implications for the persistence of chemical signals. For fragrance molecules, substantivity is a measure of how long the scent lasts. While ecological studies on the substantivity of this compound are not available, data from the fragrance industry provides some indication of its persistence.

The substantivity of this compound has been measured on paper, showing it can be detected for an extended period. This persistence suggests that if it were to be released by a plant, it could provide a long-lasting chemical signal in the environment. This could be advantageous for attracting pollinators over a prolonged period or for territorial marking.

| Compound | Substrate | Substantivity (hours) |

| This compound | Paper | 348 |

This extended presence could also mean a longer residence time in the environment before degradation, influencing its potential for long-range transport and interaction with various environmental components.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Routes

The efficient and stereoselective synthesis of 1,5-Dimethylhex-4-enyl isobutyrate is a fundamental prerequisite for its comprehensive study. Future research will likely focus on developing novel synthetic pathways that are not only high-yielding but also economically viable and environmentally benign. Key areas of exploration include:

Asymmetric Catalysis: Developing catalytic methods to control the stereochemistry at the chiral center (C5) is crucial, as the biological activity of pheromones is often dependent on a specific stereoisomer.

Biocatalysis: The use of enzymes in the synthesis of terpenoid esters offers a green and highly selective alternative to traditional chemical methods.

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control for the production of fine chemicals like pheromones.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Traditional Esterification | Well-established, straightforward | May require harsh conditions, potential for side reactions |

| Asymmetric Catalysis | High stereoselectivity | Catalyst development can be complex and expensive |

| Biocatalysis | High selectivity, environmentally friendly | Enzyme stability and availability may be limiting |

| Flow Chemistry | Improved safety and scalability | Initial setup costs can be high |

Advanced Spectroscopic Probes for In-Situ Analysis

Understanding the real-time dynamics of pheromone release and detection is a significant challenge. Future research will likely leverage advanced spectroscopic techniques for the in-situ analysis of this compound in its biological context. This could involve the development of specialized probes that can be incorporated into analytical instrumentation to monitor the compound's behavior in real-time. Such advancements would provide invaluable insights into the temporal and spatial aspects of chemical communication.

Deeper Elucidation of Stereoisomer-Specific Biological Roles

It is well-established that the biological activity of insect pheromones is often highly dependent on their stereochemistry. buyersguidechem.com A critical area of future research will be the synthesis of all possible stereoisomers of this compound and the subsequent elucidation of their specific biological roles. It is possible that while one isomer is a potent attractant, another could be inactive or even inhibitory. buyersguidechem.com Understanding these structure-activity relationships is paramount for developing effective pheromone-based pest management tools.

Application in Integrated Pest Management Strategies (Non-Chemical Control Methods)

The utilization of pheromones is a cornerstone of modern Integrated Pest Management (IPM) programs, offering a species-specific and environmentally friendly alternative to broad-spectrum pesticides. longdom.orgbohrium.complantarchives.org Future research should explore the potential of this compound in various IPM strategies, including:

Population Monitoring: Pheromone-baited traps can be used to monitor the presence and population density of a target pest, enabling timely and targeted interventions. psu.eduresearchgate.net

Mating Disruption: Saturating an area with a synthetic pheromone can confuse males and prevent them from locating females, thereby disrupting mating and reducing the next generation's population. researchgate.net

Mass Trapping: Deploying a high density of pheromone traps can be used to capture a significant portion of the male population, directly reducing their numbers. psu.edu

The success of these strategies hinges on a thorough understanding of the pheromone's biological activity and the behavior of the target insect species.

Computational Chemistry and Machine Learning in Structure-Function Prediction

Computational approaches are becoming increasingly powerful in the study of chemical ecology. Future research on this compound will likely involve:

Molecular Docking: Simulating the interaction of different stereoisomers of the compound with putative olfactory receptors can help to predict which isomers are likely to be biologically active. This can guide synthetic efforts and biological assays.

Machine Learning: By training algorithms on existing datasets of pheromone structures and their known biological activities, it may be possible to predict the function of novel compounds like this compound. This could significantly accelerate the discovery of new semiochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.